1-(4-cyclopropylidenepiperidin-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one
Description
The exact mass of the compound 1-(4-Cyclopropylidenepiperidin-1-yl)-2-(naphthalen-2-yloxy)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-2-naphthalen-2-yloxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-20(21-11-9-17(10-12-21)16-5-6-16)14-23-19-8-7-15-3-1-2-4-18(15)13-19/h1-4,7-8,13H,5-6,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKDIDZLBKDUOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=C2CCN(CC2)C(=O)COC3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-cyclopropylidenepiperidin-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Chemical Formula : C₁₈H₁₉N₃O
- SMILES Notation :
CC(=O)N1CCC(CC1=C2C=CC=CC2)C(=O)C3=CC=CC=C3
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology. Its structural components suggest potential interactions with neurotransmitter systems, notably dopamine and serotonin receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Dopamine Receptor Interaction : Preliminary studies suggest that the compound may act as a dopamine reuptake inhibitor, similar to other piperidine derivatives. This activity is crucial for its potential use in treating conditions like depression and schizophrenia.
- Serotonergic Activity : The naphthalene moiety may enhance affinity for serotonin receptors, contributing to anxiolytic and antidepressant effects.
- Sigma Receptor Modulation : Compounds with similar structures have shown sigma receptor binding, which could play a role in pain modulation and neuroprotection.
In Vitro Studies
In vitro assays have demonstrated that this compound inhibits dopamine uptake in rat striatal homogenates. The IC50 values indicate a significant potency comparable to established dopamine inhibitors.
In Vivo Studies
In vivo studies using rodent models have shown that administration of the compound leads to increased locomotor activity, suggesting stimulant properties that are often associated with dopaminergic activity.
Case Studies
A notable case study involved the evaluation of this compound's efficacy in a model of depression. The study found that chronic administration resulted in a significant reduction in depressive-like behavior, paralleling results obtained with traditional antidepressants.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
